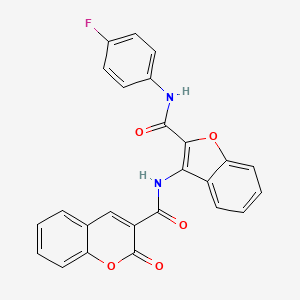

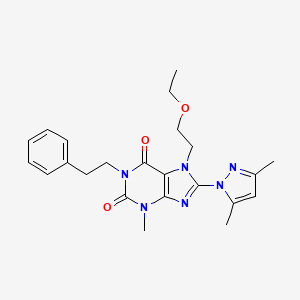

![molecular formula C22H14Cl2N2OS B3019101 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313661-81-3](/img/structure/B3019101.png)

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

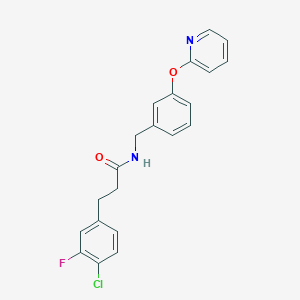

The compound N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a derivative of benzothiazole carboxamide with a biphenyl moiety. While the specific compound is not directly discussed in the provided papers, related structures and activities can be inferred. Benzothiazole derivatives are known for their diverse biological activities, and the presence of a biphenyl group often contributes to the compound's pharmacological properties .

Synthesis Analysis

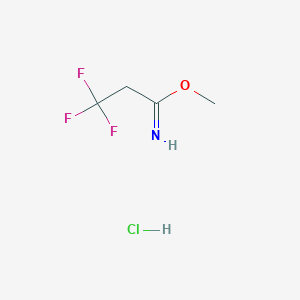

The synthesis of related benzothiazole carboxamide derivatives involves the reaction between biphenyl acid chloride and 2-aminobenzothiazole . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate dichlorophenyl-thiazol moiety reacting with biphenyl acid chloride to form the carboxamide linkage.

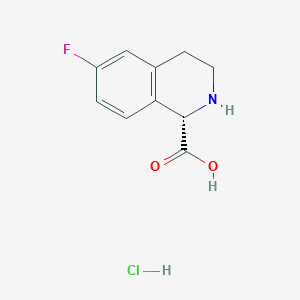

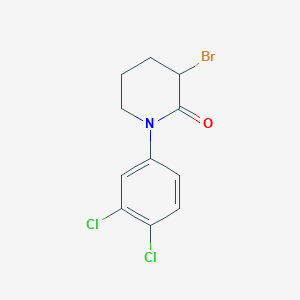

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of intramolecular hydrogen bonds, which stabilize the molecule. For instance, the 4-chloro derivative of a related compound forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . The dichlorophenyl group in the compound of interest would likely influence the molecular conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

Benzothiazole carboxamides can participate in various chemical reactions, depending on the functional groups present. The chlorophenyl group may undergo further substitution reactions, and the carboxamide linkage could be involved in the formation of amides or esters. The specific reactivity of this compound would depend on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the crystalline form of a related compound was determined to be orthorhombic with specific unit-cell parameters . The dihalogenation on the phenyl ring could affect the compound's solubility, melting point, and crystallinity. The presence of the biphenyl group could also impact the lipophilicity of the compound, which is relevant for its potential as a diuretic agent .

Direcciones Futuras

The future directions in the study of similar compounds involve the development of new therapeutic tools. Adjuvant therapies (AT), that is those approaches aimed at boosting the existing treatment, rather than replacing it with another, have gained increasing consideration in the antibacterial landfill .

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects

Propiedades

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N2OS/c23-18-11-10-17(12-19(18)24)20-13-28-22(25-20)26-21(27)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXNZMXINLWCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)

![6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3019022.png)

![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)